molecular formula C11H10ClN3O2S B2828250 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide CAS No. 341967-76-8

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide

Cat. No. B2828250
CAS RN: 341967-76-8
M. Wt: 283.73
InChI Key: LNGIDUBXBHNRQE-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics, antifungal agents, and antiviral drugs .

Anticancer Potential

The thiazole moiety has attracted attention in cancer research due to its promising anticancer activity. Our compound may exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .

Antioxidant Properties

Thiazoles possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Our compound could contribute to scavenging free radicals and protecting cells from oxidative harm .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Thiazole derivatives, including our compound, have been investigated for their anti-inflammatory potential. They may modulate inflammatory pathways and reduce inflammation-related damage .

Antihypertensive Activity

Thiazoles have been explored as potential antihypertensive agents. Our compound might influence blood pressure regulation, making it relevant for cardiovascular health .

Hepatoprotective Effects

Liver health is critical, and compounds with hepatoprotective properties are valuable. Thiazoles, including our compound, could protect liver cells from damage caused by toxins, infections, or other factors .

Anti-Alzheimer’s Potential

Emerging evidence suggests that thiazoles may have neuroprotective effects. Our compound might play a role in preventing or slowing down neurodegenerative processes associated with Alzheimer’s disease .

Other Applications

Beyond the mentioned fields, thiazoles have found applications in agrochemicals, industrial processes, and photographic sensitizers. They are also structural components in natural products like vitamin B and penicillin .

Safety and Hazards

The safety and hazards of thiazole compounds can vary depending on their specific structure and functional groups. Some thiazole compounds are classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiazole compounds continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGIDUBXBHNRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide

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